molecular formula C16H18BNO4S B7958598 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B7958598
M. Wt: 331.2 g/mol
InChI Key: CFATZSQTZLYJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid is an organic compound that features a boronic ester group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Boronic Ester Group: This step involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester group.

    Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated precursor.

    Coupling Reaction: The final step involves coupling the boronic ester group with the thiazole ring using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and suitable halogenated precursors.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

    Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In the context of organic synthesis, the boronic ester group acts as a nucleophile in Suzuki coupling reactions, forming carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the thiazole ring.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic ester group but contains a thiophene ring instead of a thiazole ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester group but contains a pyrazole ring.

Uniqueness

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a boronic ester group and a thiazole ring, which provides a combination of reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO4S/c1-15(2)16(3,4)22-17(21-15)11-7-5-10(6-8-11)13-18-12(9-23-13)14(19)20/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFATZSQTZLYJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.